A Comprehensive Technical Guide to Tolbutamide-13C: Physical and Chemical Properties
A Comprehensive Technical Guide to Tolbutamide-13C: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Tolbutamide-13C, an isotopically labeled form of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Tolbutamide-13C is a stable isotope-labeled version of Tolbutamide, where one or more carbon atoms have been substituted with the non-radioactive isotope, carbon-13. This labeling is invaluable for a variety of research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. Its chemical behavior is virtually identical to that of unlabeled Tolbutamide, allowing it to trace the parent compound through biological systems with high precision.
Physical and Chemical Properties
The introduction of a single carbon-13 isotope results in a negligible change to the bulk physical and chemical properties of the molecule when compared to its unlabeled counterpart. Therefore, the properties of Tolbutamide can be considered as a very close approximation for Tolbutamide-13C.
Quantitative Data
The following tables summarize the key physical and chemical properties of both Tolbutamide and its 13C-labeled analogue.
| Property | Tolbutamide | Tolbutamide-13C | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₃S | ¹³CC₁₁H₁₈N₂O₃S | [1][2] |
| Molecular Weight | 270.35 g/mol | 271.34 g/mol | [2][3][4] |
| CAS Number | 64-77-7 | Not available | [1][2] |
| Melting Point | 128.5-129.5 °C | Expected to be similar to Tolbutamide | [1][5] |
| pKa | 5.3 | Expected to be similar to Tolbutamide | [5] |
| LogP | 2.34 | Expected to be similar to Tolbutamide | [6] |
| Appearance | White crystalline powder | Expected to be a white solid | [1] |
| Solubility | Value | Reference |
| Water | 109 mg/L (at 37 °C) | [6] |
| Ethanol | 30 mg/mL | [7] |
| DMSO | ≥10.05 mg/mL | [8][9] |
| DMF | 30 mg/mL | [7] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [7] |
| Chloroform | Soluble | [1] |
| Ether | Very slightly soluble | [1] |
| Aqueous NaOH | Readily dissolves | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties, as well as the synthesis and analysis of Tolbutamide and its isotopically labeled form.
Synthesis of Tolbutamide
The synthesis of Tolbutamide typically involves a multi-step process. A general workflow is outlined below. The introduction of the 13C label would occur through the use of a 13C-labeled starting material in the appropriate step.
A common synthetic route starts with the chlorosulfonation of toluene to produce p-toluenesulfonyl chloride.[10] This intermediate is then reacted with ammonia to form p-toluenesulfonamide.[10] The subsequent reaction with ethyl chloroformate yields a carbamate intermediate.[11] Finally, reaction with 13C-labeled butylamine results in the formation of Tolbutamide-13C.[10][11]
Determination of Melting Point
The melting point of Tolbutamide-13C can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Solubility Assessment
To determine the solubility of Tolbutamide-13C in various solvents, a known excess of the compound is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Characterization
A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantitative analysis of Tolbutamide-13C.[12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid). A common mobile phase composition is a ratio of methanol, 0.1% orthophosphoric acid, and acetonitrile (e.g., 10:30:60 v/v/v).[12]
-
Detection: UV detection at a wavelength of approximately 230-231 nm.[12][13]
-
Sample Preparation: A stock solution of Tolbutamide-13C is prepared in the mobile phase and diluted to the desired concentrations for analysis.[12]
Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of Tolbutamide-13C. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C-labeled compound.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Tolbutamide-13C. The ¹³C NMR spectrum will show an enhanced signal for the isotopically labeled carbon atom. Solid-state ¹³C NMR has been used to study the inclusion complexes of Tolbutamide.[14]
IR spectroscopy can be used to identify the functional groups present in the Tolbutamide-13C molecule. The spectrum is expected to be very similar to that of unlabeled Tolbutamide.
Metabolic Pathway of Tolbutamide
Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9.[15] The major metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This is followed by further oxidation to a carboxylic acid, resulting in the inactive metabolite, carboxytolbutamide.[15][16]
Conclusion
Tolbutamide-13C is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to those of the parent compound, making it an ideal internal standard for quantitative bioanalysis. This guide provides a foundational understanding of its properties, analytical methodologies, and metabolic fate, to support its effective application in scientific research.
References
- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolbutamide [webbook.nist.gov]
- 3. Tolbutamide-13C | C12H18N2O3S | CID 162641931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tolbutamide-13C|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. raybiotech.com [raybiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. hakon-art.com [hakon-art.com]
- 13. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-state 13C nuclear magnetic resonance spectroscopic study on amorphous solid complexes of tolbutamide with 2-hydroxypropyl-alpha- and -beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. drugs.com [drugs.com]
